molecular formula C13H15N3O B1522495 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1258650-75-7

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1522495
CAS RN: 1258650-75-7
M. Wt: 229.28 g/mol
InChI Key: WGWLZUXULQNFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” is a compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The ethyl group attached to the oxadiazole ring indicates that there is a two-carbon chain attached to one of the carbon atoms in the ring .


Synthesis Analysis

While specific synthesis methods for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” were not found, oxadiazole analogues have been synthesized based on a heterocyclic (1,3,4-oxadiazole)-linked aryl core . This involves a cascade transformation involving formal (4+1) cyclocondensation of hydrazides of amino acids with nitroalkanes .


Molecular Structure Analysis

The molecular structure of related compounds such as “(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” and “3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline” have been reported . These compounds share the 5-ethyl-1,3,4-oxadiazol-2-yl moiety with the compound of interest.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” and “3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline” have been reported . These compounds share the 5-ethyl-1,3,4-oxadiazol-2-yl moiety with the compound of interest.

Scientific Research Applications

Antimicrobial Applications

  • A study described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, including oxadiazoles, triazoles, pyrazoles, and Schiff bases, exhibiting significant to moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Shawkat A. Abdel-Mohsen, 2014).
  • Another study synthesized 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones, which were screened for antibacterial and antifungal activities, showing significant correlations (N. Desai, A. Dodiya, 2014).

Antitumor and Cytotoxic Evaluation

  • Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and showed moderate to high levels of antitumor activities against various cancer cell lines, with some compounds exhibiting more potent inhibitory activities compared to 5-fluorouracil (Yilin Fang et al., 2016).
  • New ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoate derivatives were synthesized and evaluated for cytotoxic activity against human hepatocellular carcinoma cell lines, revealing promising inhibitory effects (Eman M. Mohi El-Deen et al., 2016).

Safety and Hazards

The safety and hazards of related compounds such as “(5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” and “3-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline” have been reported . These compounds share the 5-ethyl-1,3,4-oxadiazol-2-yl moiety with the compound of interest.

properties

IUPAC Name

2-ethyl-5-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-12-15-16-13(17-12)11-7-9-5-3-4-6-10(9)8-14-11/h3-6,11,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWLZUXULQNFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CC3=CC=CC=C3CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.